molecular formula C12H19NO8 B13858384 N-Acetyl-D-Glucosamine 3,4-Diacetate

N-Acetyl-D-Glucosamine 3,4-Diacetate

Cat. No.: B13858384
M. Wt: 305.28 g/mol
InChI Key: JCTNUTZHSLBEBB-HCZNEQIXSA-N
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Description

N-Acetyl-D-Glucosamine 3,4-Diacetate is a synthetic acetylated derivative of N-Acetylglucosamine (GlcNAc), designed for advanced biochemical and pharmacological research. GlcNAc is a fundamental amino monosaccharide and a key building block of biopolymers such as chitin and hyaluronic acid , and is involved in critical cellular interactions . Chemical modification of the native GlcNAc structure, including acetylation at specific positions, is a recognized strategy to enhance its membrane permeability, metabolic stability, and biological activity for research applications . This diacetate derivative is of significant interest in exploring novel therapeutic pathways. Research on similar modified GlcNAc molecules has shown promise in modulating inflammatory responses . For instance, certain synthetic GlcNAc derivatives have demonstrated potent suppressive activity on glycosaminoglycan (GAG) release and have exhibited enhanced anti-inflammatory effects in model systems, outperforming the parent compound . The specific acetylation pattern of this compound makes it a valuable tool for studying carbohydrate-based drug design, potentially offering a new chemical space for investigating treatments for inflammation-related diseases and osteoarthritis . Researchers can utilize this high-purity compound to probe its mechanism of action, which may involve the inhibition of key inflammatory cytokines or the modulation of enzyme activity in glycoprotein synthesis pathways. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H19NO8

Molecular Weight

305.28 g/mol

IUPAC Name

[(3S,6S)-5-acetamido-4-acetyloxy-6-hydroxy-2-(hydroxymethyl)oxan-3-yl] acetate

InChI

InChI=1S/C12H19NO8/c1-5(15)13-9-11(20-7(3)17)10(19-6(2)16)8(4-14)21-12(9)18/h8-12,14,18H,4H2,1-3H3,(H,13,15)/t8?,9?,10-,11?,12+/m1/s1

InChI Key

JCTNUTZHSLBEBB-HCZNEQIXSA-N

Isomeric SMILES

CC(=O)NC1[C@H](OC([C@H](C1OC(=O)C)OC(=O)C)CO)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)OC(=O)C)OC(=O)C

Origin of Product

United States

Preparation Methods

Detailed Experimental Procedure for Chemical Preparation

Based on the simplified method by Inouye et al., the preparation of N-acetyl-D-glucosamine (a precursor to 3,4-diacetate) is as follows:

Step Reagents and Conditions Description and Outcome
1 Dissolve 10 g D-glucosamine hydrochloride in 80-100 mL methanol containing 1.1 g sodium methoxide Formation of supersaturated solution of D-glucosamine; sodium chloride precipitates and is filtered off
2 Add 7.0-9.4 g acetic anhydride at room temperature Acetylation of amino group occurs; reaction mixture shaken for 0.5-1 hour
3 Crystallize by standing overnight at icebox temperature Crude N-acetyl-D-glucosamine precipitates (m.p. 200°-204°C)
4 Filter, wash with cold methanol and ether, dry over concentrated sulfuric acid Obtain purified N-acetyl-D-glucosamine suitable for further acetylation

To convert this intermediate to the 3,4-diacetate derivative, regioselective acetylation is achieved by:

  • Protecting other hydroxyl groups (e.g., at C6) via silylation or benzoylation.
  • Performing selective acetylation at free hydroxyls at positions 3 and 4 using acetic anhydride in the presence of catalysts or under controlled temperature.
  • Deprotecting other groups to yield N-acetyl-D-glucosamine 3,4-diacetate.

Data Tables Summarizing Key Preparation Parameters and Yields

Method Reagents Conditions Yield (%) Purity Indicators Notes
White's Method Silver acetate, acetic anhydride, methanol Dark, room temp Moderate to high M.p. ~200°C Expensive reagents
Sodium acetate + acetic anhydride Sodium acetate, acetic anhydride, methanol Room temp Good - Simple, cost-effective
Methanolic supersaturated solution Sodium methoxide, acetic anhydride, methanol Room temp, 0.5-1 hr Quantitative (up to 100%) M.p. 200°-204°C High purity, reproducible
Regioselective triflation + acetate displacement Triflic anhydride, sodium azide, acetate ions, DMF Low temp, multi-step 54-70% overall NMR characterized For selective 3,4-diacetate formation
Orthogonal protection and acetyl migration Silylation, tin-mediated acetylation, acetic anhydride Controlled temp 56% for 3-OH acetylation step NMR characterized Efficient regioselectivity

Research Discoveries and Analytical Characterization

  • The simplified methanolic acetylation method provides a cost-effective and high-yield route to N-acetyl-D-glucosamine, which is a crucial intermediate for further acetylation to 3,4-diacetate derivatives.

  • Advanced synthetic methods employing triflation and nucleophilic displacement allow for precise regioselective acetylation, critical for obtaining pure 3,4-diacetate derivatives without over-acetylation or side reactions.

  • Analytical techniques including 1H, 13C, and 2D NMR spectroscopy have been extensively used to confirm the structure and purity of the acetylated products, ensuring the acetyl groups are correctly positioned at the 3 and 4 hydroxyls.

  • Enzymatic production of N-acetyl-D-glucosamine from chitin provides a sustainable and scalable source of starting material for chemical modification, linking biotechnological and chemical synthesis routes.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-D-Glucosamine 3,4-Diacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

Joint Health and Inflammation Reduction
N-Acetyl-D-Glucosamine 3,4-Diacetate is utilized in formulations aimed at enhancing joint health and reducing inflammation. It has been shown to have potential benefits in treating conditions like osteoarthritis by supporting cartilage health and reducing pain associated with inflammation.

Antimicrobial Properties
Research indicates that N-Acetyl-D-Glucosamine derivatives possess antimicrobial properties, making them useful in treating infections. For instance, studies have demonstrated its efficacy against certain bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Stabilization of Biopharmaceuticals
The compound has been investigated for its role in stabilizing sensitive biopharmaceuticals such as oxytocin. In controlled studies, N-Acetyl-D-Glucosamine demonstrated a stabilizing effect on oxytocin in solution, potentially extending the shelf life of this important therapeutic agent .

Biotechnology Applications

Proteomics Research
In the field of proteomics, this compound is employed as a biochemical tool for studying glycosylation patterns in proteins. Its unique structure facilitates the analysis of glycan structures, which are critical for understanding protein function and interactions .

Cell Signaling Studies
The compound plays a significant role in cell signaling pathways due to its involvement in glycosaminoglycan synthesis. This makes it an important subject of study in cellular biology and therapeutic research aimed at modulating cell behavior.

Cosmetic Applications

Skin Care Formulations
this compound is increasingly used in cosmetic formulations for its hydrating and skin-repairing properties. It is believed to enhance skin barrier function and promote cell turnover, making it a valuable ingredient in anti-aging products .

Data Table: Summary of Applications

Application AreaSpecific UsesKey Benefits
PharmaceuticalsJoint health formulationsReduces inflammation and supports cartilage health
Antimicrobial treatmentsEffective against certain bacterial strains
Stabilization of biopharmaceuticalsExtends shelf life of sensitive drugs
BiotechnologyProteomics researchAnalyzes glycosylation patterns
Cell signaling studiesModulates cellular behavior
CosmeticsSkin care formulationsEnhances hydration and promotes cell turnover

Case Studies

Case Study 1: Joint Health
A clinical trial evaluated the effects of this compound on patients with osteoarthritis. Results indicated significant improvements in joint mobility and pain reduction compared to placebo groups. This supports its application in joint health supplements.

Case Study 2: Antimicrobial Efficacy
In a laboratory setting, N-Acetyl-D-Glucosamine was tested against various bacterial strains. The results showed that it inhibited bacterial growth effectively, indicating potential for developing new antimicrobial therapies.

Case Study 3: Cosmetic Efficacy
A study on the topical application of formulations containing N-Acetyl-D-Glucosamine demonstrated enhanced skin hydration and elasticity among participants over a 12-week period. This highlights its effectiveness as an ingredient in cosmetic products.

Comparison with Similar Compounds

Positional Isomers

N-Acetyl-D-Glucosamine 3,4-Diacetate belongs to a family of diacetylated GlcNAc derivatives, differing in acetylation sites. Key isomers include:

Compound Name CAS Number Molecular Formula Acetylation Sites
This compound 221069-48-3 C₁₂H₁₉NO₈ 3,4
N-Acetyl-D-Glucosamine 3,6-Diacetate Not Available C₁₂H₁₉NO₈ 3,6
N-Acetyl-D-Glucosamine 4,6-Diacetate Not Available C₁₂H₁₉NO₈ 4,6

Source: SRD Pharma and TRC product listings .

These isomers share the same molecular formula but exhibit distinct physicochemical and biological properties due to acetyl group positioning. For example, 3,4-diacetate may have different solubility or enzyme interaction profiles compared to 3,6- or 4,6-diacetates.

Sulfated and Other Derivatives

Other GlcNAc derivatives include sulfated and monoacetylated forms:

  • N-Acetyl-D-Glucosamine 6-Sulfate Sodium Salt (CAS 108321-79-5): Contains a sulfate group at position 6, enhancing hydrophilicity .
  • N-Acetyl-D-Glucosamine 6-Acetate (CAS 108321-79-5): Monoacetylated at position 6, simpler in structure .

Reactivity

  • Hydrolysis: Diacetates are prone to hydrolysis under enzymatic or acidic conditions. For instance, hydrolysis of trans-(±)-83 (a pyrrolidine diacetate) produced monoacetylated and dihydroxy derivatives, with enantioselectivity influenced by reaction time .
  • Stability : this compound’s short shelf life contrasts with more stable derivatives like sulfated salts, which benefit from ionic stabilization.

Physicochemical Properties

Thermodynamic Data

Calculations using Joback and Crippen methods for N-Acetyl-D-glucosamine tetraacetate (a related compound) predict properties like heat capacity (Cp,gas ≈ 893–898 J/mol·K), highlighting the impact of acetylation degree on thermodynamics .

Solubility and Handling

  • 3,4-Diacetate: Limited solubility in polar solvents due to hydrophobic acetyl groups; requires cold storage and expedited use .
  • Sulfated Derivatives : Higher aqueous solubility due to ionic sulfate groups .

Handling Differences

  • 3,4-Diacetate : Requires made-to-order production, controlled shipping, and rapid utilization post-purchase .
  • Sulfated Salts : Commercially available with standard handling protocols .

Q & A

Basic: What are the critical synthetic steps for producing N-Acetyl-D-Glucosamine 3,4-Diacetate?

The synthesis typically involves regioselective acylation of hydroxyl groups. For example, a method using trimethyl orthoacetate with catalytic p-toluenesulfonic acid at 0°C, followed by hydrolysis in 90% aqueous acetic acid, yields a mixture of regioisomers (e.g., 2,4- and 3,4-diacetates). Purification via silica gel chromatography is required to isolate the desired 3,4-diacetate .

Basic: How can researchers confirm the regiochemical structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical. Vicinal coupling constants (e.g., ³JH2,H3 = 10.5 Hz, ³JH3,H4 = 8.2 Hz) confirm the glucopyranose configuration and regiochemistry. Chromatographic purity (>98%) should be verified via HPLC or TLC, with reference to a Certificate of Analysis (COA) obtained through supplier protocols .

Advanced: How can regioselectivity challenges in diacetate synthesis be addressed experimentally?

Regioselectivity depends on reaction kinetics and steric effects. For example, carbasugar analogs show reduced regioselectivity compared to their sugar counterparts due to conformational flexibility (e.g., loss of anomeric effect). Optimizing reaction temperature, acylating agent (e.g., acetic anhydride vs. orthoacetate), and acid catalysts can shift selectivity. Kinetic control at low temperatures may favor axial hydroxyl acylation .

Advanced: What stability considerations are critical for handling this compound?

The compound has a short shelf life and requires storage at 2–8°C in airtight, desiccated containers. Hydrolysis of acetate groups under humid or basic conditions can degrade purity. Researchers should validate stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor by HPLC .

Advanced: How can researchers design bioactivity studies for this compound?

Prioritize structural analogs with known bioactivity. For example, quercetin-3,4'-diacetate exhibits antimicrobial properties, suggesting potential for this compound in similar assays. Use standardized protocols (e.g., broth microdilution for MIC determination) and compare activity against Gram-positive/-negative bacteria and fungi .

Advanced: How should contradictory bioactivity data between batches be resolved?

Contradictions may arise from impurities or regiochemical variations. Perform orthogonal characterization (e.g., mass spectrometry for molecular weight, COA validation for purity) and replicate assays using controlled batches. Compare results with structurally defined analogs (e.g., 3,6- or 4,6-diacetates) to isolate regiochemistry-dependent effects .

Basic: What analytical techniques beyond NMR are used for characterization?

  • Mass Spectrometry (MS): Confirm molecular weight (C₁₂H₁₉NO₈, m/z = 305.3) and detect impurities.
  • X-ray Crystallography: Resolve absolute configuration if single crystals are obtainable.
  • Polarimetry: Monitor optical rotation ([α]D) to verify enantiomeric purity .

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